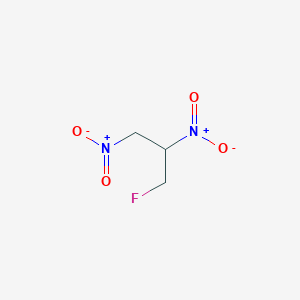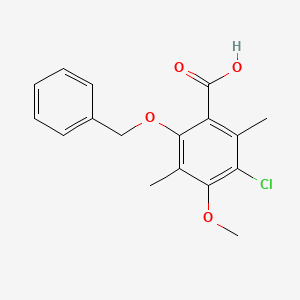
5-Methoxy-2,2,3,3-tetramethyl-1-phenylhex-5-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2,2,3,3-tetramethyl-1-phenylhex-5-en-1-one is an organic compound with the molecular formula C16H22O2 It is characterized by a methoxy group attached to a phenyl ring, along with a hexene chain that includes multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2,2,3,3-tetramethyl-1-phenylhex-5-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methoxybenzaldehyde and 2,2,3,3-tetramethylbutane.
Condensation Reaction: The key step involves a condensation reaction between the aldehyde group of 5-methoxybenzaldehyde and the ketone group of 2,2,3,3-tetramethylbutane. This reaction is usually catalyzed by a base such as sodium hydroxide or potassium hydroxide.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2,2,3,3-tetramethyl-1-phenylhex-5-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride or sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
5-Methoxy-2,2,3,3-tetramethyl-1-phenylhex-5-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in the treatment of various diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Methoxy-2,2,3,3-tetramethyl-1-phenylhex-5-en-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-2,2,3,3-tetramethyl-1-phenylhexane: Lacks the double bond present in 5-Methoxy-2,2,3,3-tetramethyl-1-phenylhex-5-en-1-one.
5-Methoxy-2,2,3,3-tetramethyl-1-phenylpent-5-en-1-one: Has a shorter carbon chain compared to this compound.
Uniqueness
This compound is unique due to its specific structural features, including the presence of a methoxy group, multiple methyl groups, and a phenyl ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
60909-24-2 |
|---|---|
Molecular Formula |
C17H24O2 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
5-methoxy-2,2,3,3-tetramethyl-1-phenylhex-5-en-1-one |
InChI |
InChI=1S/C17H24O2/c1-13(19-6)12-16(2,3)17(4,5)15(18)14-10-8-7-9-11-14/h7-11H,1,12H2,2-6H3 |
InChI Key |
KFBFBGZHCLOHBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(=C)OC)C(C)(C)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![{[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]methyl}benzene](/img/structure/B14605276.png)
![4-{5-[4-(Dimethylamino)phenyl]-3H-1,2,4-dithiazol-3-ylidene}-N,N-dimethylcyclohexa-2,5-dien-1-iminium perchlorate](/img/structure/B14605277.png)

![Methyl(diphenyl){2-[(propan-2-yl)oxy]phenyl}phosphanium iodide](/img/structure/B14605285.png)
![N-[(2-Amino-4,5-dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B14605296.png)
![1H,3H-Thieno[3,4-c]furan-1-one, 4,6-diphenyl-](/img/structure/B14605319.png)
